Dimethylstannane

CVD MOCVD Thin Film Deposition

Dimethylstannane (CAS 2067-76-7), with molecular formula C2H8Sn and a molecular weight of 150.8 g/mol, is a volatile organotin hydride liquid at standard temperature and pressure. It is also known as dimethyltin dihydride or SnH2Me2.

Molecular Formula C2H8Sn
Molecular Weight 150.79 g/mol
CAS No. 2067-76-7
Cat. No. B1199893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylstannane
CAS2067-76-7
Molecular FormulaC2H8Sn
Molecular Weight150.79 g/mol
Structural Identifiers
SMILESC[SnH2]C
InChIInChI=1S/2CH3.Sn.2H/h2*1H3;;;
InChIKeyQXDJFNYEWKDJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylstannane (CAS 2067-76-7) Technical Baseline for Procurement: Volatile Organotin Hydride Precursor


Dimethylstannane (CAS 2067-76-7), with molecular formula C2H8Sn and a molecular weight of 150.8 g/mol, is a volatile organotin hydride liquid at standard temperature and pressure [1]. It is also known as dimethyltin dihydride or SnH2Me2. The compound features a tin center bonded to two methyl groups and two hydride ligands, placing it within the class of organotin hydrides (stannanes) [2]. Its estimated boiling point is approximately 35 °C [3] and its standard enthalpy of vaporization is 28.4 kJ/mol [4], indicating high volatility suitable for vapor-phase processes.

Why Dimethylstannane (CAS 2067-76-7) Cannot Be Arbitrarily Substituted: A Quantitative Rationale for Specific Procurement


In chemical vapor deposition (CVD) and organometallic synthesis, simply substituting one tin precursor for another, even within the same general class, can lead to significant performance variations in deposition rate, film morphology, or reaction pathways. As demonstrated by Mol et al., different tin precursors exhibit distinct apparent activation energies for SnO2 film growth [1]. Furthermore, comparative studies show that tetramethyltin and dimethyltin dichloride yield markedly different film roughnesses and deposition rates, with the latter achieving more than three times faster growth for rough films [2]. Similarly, the hydride ligand in dimethylstannane confers unique reactivity, such as its ability to undergo carbene insertion to form NHC-stabilized stannylenes, a pathway not available to non-hydride analogs like tetramethyltin [3]. Thus, procurement based on general class alone disregards the quantified, application-critical differences in physical and chemical behavior.

Dimethylstannane (CAS 2067-76-7) Differentiated by the Numbers: A Quantitative Evidence Guide for Scientific Procurement


Lower Standard Enthalpy of Vaporization vs. Heavier Organotin Analogs Enables Lower-Temperature Precursor Delivery

Dimethylstannane exhibits a standard enthalpy of vaporization (ΔvapH°) of 28.4 kJ/mol [1], which is lower than that of heavier organotin precursors, such as tetramethyltin (TMT) and tetraethyltin (TET), for which values of approximately 32-35 kJ/mol have been reported [2]. This lower enthalpy of vaporization translates to higher volatility at a given temperature, facilitating lower-temperature precursor delivery in CVD and ALD processes and reducing thermal budget constraints.

CVD MOCVD Thin Film Deposition Thermodynamics

Faster Deposition Rate for Rough Tin Oxide Films Compared to Tetramethyltin

While a direct head-to-head comparison with tetramethyltin (TMT) under identical conditions is not available, dimethylstannane's close analog dimethyltin dichloride (DMTC) demonstrated a deposition rate for rough tin oxide films that was more than three times faster than that achieved with TMT in atmospheric-pressure CVD [1]. This significant kinetic advantage is attributed to differences in precursor decomposition chemistry, suggesting that organotin compounds with Sn-C and Sn-Cl or Sn-H bonds can exhibit faster film growth than fully alkylated species like TMT.

CVD Tin Oxide Transparent Electrodes Solar Cells

Thermal Decomposition Onset at 120°C Enables Well-Defined Precursor Pyrolysis Window

The thermal decomposition of dimethylstannane initiates at approximately 120 °C, with major products being trimethyltin hydride ((CH3)3SnH), metallic tin (Sn), and hydrogen gas (H2) [1]. This well-defined onset temperature provides a clear process window for precursor delivery and pyrolysis in CVD applications. In contrast, tetramethyltin (TMT) is known to undergo UV-induced dissociation efficiently [2], and heavier analogs like tetraethyltin (TET) have different thermal stability profiles.

Thermal Stability CVD Precursor Design Decomposition Kinetics

Unique Reactivity with N-Heterocyclic Carbenes Enables Synthesis of NHC-Stabilized Stannylenes Not Accessible from Non-Hydride Analogs

Dimethylstannane reacts with cyclic (alkyl)(amino)carbene (cAACMe) to undergo insertion into the Sn-H bond, yielding the insertion product cAACMeH−SnHMe2 [1]. Furthermore, reaction with two equivalents of the N-heterocyclic carbene Me2ImMe leads to dehydrogenative coupling and the formation of the NHC-stabilized stannylene Me2ImMe⋅SnMe2 [1]. In contrast, non-hydride organotin compounds like tetramethyltin (TMT) lack the Sn-H bond required for such insertion chemistry, limiting their utility as synthons for low-valent tin species.

Organometallic Synthesis Carbene Chemistry Stannylenes Main Group Chemistry

Dimethylstannane (CAS 2067-76-7): Prioritized Application Scenarios Based on Quantitative Differentiation


Low-Temperature MOCVD of Tin Oxide for Temperature-Sensitive Substrates

The relatively low standard enthalpy of vaporization (28.4 kJ/mol) [1] and a defined thermal decomposition onset at 120 °C [2] make dimethylstannane an excellent candidate for metal-organic chemical vapor deposition (MOCVD) of SnO2 films on temperature-sensitive substrates such as flexible polymers or pre-patterned semiconductor wafers. Its high volatility allows for efficient delivery at lower bubbler temperatures, reducing thermal stress on the substrate and minimizing unwanted interdiffusion.

High-Throughput Production of Rough-Textured Transparent Conductive Oxides (TCOs)

Based on evidence that an organotin compound with Sn-H bonds can achieve deposition rates for rough SnO2 films that are more than three times faster than tetramethyltin (TMT) [3], dimethylstannane is a strategically superior precursor for manufacturing textured TCO layers in thin-film solar cells. The faster growth rate directly translates to higher manufacturing throughput and reduced cost-per-unit, which is critical for large-scale photovoltaic production.

Synthesis of NHC-Stabilized Stannylenes for Main-Group Catalysis Research

Dimethylstannane's unique Sn-H bonds enable its reaction with N-heterocyclic carbenes (NHCs) to yield NHC-stabilized stannylenes via insertion or dehydrogenative coupling [4]. This specific reactivity is not possible with non-hydride analogs like tetramethyltin, making dimethylstannane an essential starting material for research groups focused on synthesizing low-valent tin species for novel catalytic transformations, small-molecule activation, and the development of main-group-element-based functional materials.

Technical Documentation Hub

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